rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

NAMPT inhibition stereochemistry–activity relationship fragment-based drug discovery

rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (CAS 484654‑39‑9, C₁₁H₁₃NO₂, MW 191.23) is a trans‑configured cyclopropane carboxylate ester bearing a pyridin‑3‑yl substituent at the C2 position. The compound serves as a direct synthetic precursor to trans‑2‑(pyridin‑3‑yl)cyclopropanecarboxylic acid, a validated fragment scaffold that has been elaborated into sub‑nanomolar inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), an oncology target.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B8147126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CN=CC=C2
InChIInChI=1S/C11H13NO2/c1-2-14-11(13)10-6-9(10)8-4-3-5-12-7-8/h3-5,7,9-10H,2,6H2,1H3/t9-,10+/m0/s1
InChIKeyAWUJRLFYGNIHAR-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate – Stereochemically Defined Cyclopropane Building Block for NAMPT-Targeted Drug Discovery


rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate (CAS 484654‑39‑9, C₁₁H₁₃NO₂, MW 191.23) is a trans‑configured cyclopropane carboxylate ester bearing a pyridin‑3‑yl substituent at the C2 position . The compound serves as a direct synthetic precursor to trans‑2‑(pyridin‑3‑yl)cyclopropanecarboxylic acid, a validated fragment scaffold that has been elaborated into sub‑nanomolar inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), an oncology target [1]. Its defined (1R,2R)/(1S,2S) racemic trans stereochemistry, predictable physicochemical properties (predicted bp 286.3 °C, density 1.160 g/cm³, pKa 5.53) , and orthogonal ester handle differentiate it from cis‑configured or regioisomeric pyridyl‑cyclopropane analogs.

Why Generic Cyclopropane Carboxylates Cannot Replace rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate in NAMPT-Focused Syntheses


In‑class cyclopropane carboxylates are not interchangeable for NAMPT‑targeted programs because the trans‑stereochemistry and the precise 3‑pyridyl regioisomerism are simultaneously required for productive fragment binding to the NAMPT active site. Fragment‑based screening and crystallographic studies have demonstrated that the trans‑2‑(pyridin‑3‑yl)cyclopropanecarboxamide scaffold engages key hydrogen‑bond and hydrophobic contacts within the NAMPT phosphoribosyltransferase domain; substitution with the cis diastereomer or translocation of the pyridine nitrogen to the 2‑ or 4‑position abolishes this binding mode [1]. The ethyl ester of rel‑(1R,2R)‑2‑(pyridin‑3‑yl)cyclopropanecarboxylate provides a chemically orthogonal handle for controlled hydrolysis to the carboxylic acid, a transformation that is less efficient with tert‑butyl esters (requiring strong acid) or methyl esters (slower saponification kinetics) . Consequently, procurement of a structurally undefined or mis‑configured cyclopropane carboxylate risks synthetic dead‑ends and failure to reproduce published NAMPT inhibitor potencies.

Quantitative Differentiation Evidence for rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate Against Closest Analogs


Trans Stereochemistry Is a Pre‑Requisite for NAMPT Fragment Binding Affinity

The trans‑2‑(pyridin‑3‑yl)cyclopropane scaffold, directly accessible from the target ethyl ester, exhibits measurable NAMPT binding affinity (Kd = 78 μM for the carboxylic acid fragment), whereas the cis diastereomer shows no detectable binding in the same surface‑plasmon‑resonance (SPR) assay [1]. The cis‑isomer (CAS 1201922‑23‑7) is commercially available yet absent from all NAMPT inhibitor patent and literature disclosures, consistent with a stereochemistry‑dependent binding mode confirmed by multiple co‑crystal structures (e.g., PDB 4LV9) [2].

NAMPT inhibition stereochemistry–activity relationship fragment-based drug discovery

Pyridin‑3‑yl Regioisomer Is Essential for NAMPT Active‑Site Engagement

In the fragment‑elaboration campaign reported by Giannetti et al., the pyridin‑3‑yl substituent of the trans‑cyclopropane acid engages a critical hydrogen‑bond network with NAMPT active‑site residues (Asp219 and Ser275) via its endocyclic nitrogen [1]. Analogs with pyridin‑2‑yl or pyridin‑4‑yl regioisomers were either inactive (IC50 > 10 μM in the NAMPT biochemical assay) or showed > 100‑fold reduced potency relative to the 3‑pyridyl progenitor fragment [2]. The target ethyl ester retains this optimal regioisomeric identity.

regioisomer selectivity NAMPT inhibitor design heteroaryl SAR

Fragment‑to‑Lead Optimization Trajectory Demonstrates > 10,000‑Fold Potency Gain from the trans‑3‑Pyridyl Scaffold

Starting from the trans‑2‑(pyridin‑3‑yl)cyclopropane fragment (Kd = 51 μM for fragment 13, a close amide analog of the target ester), structure‑based optimization yielded compound 39 with NAMPT IC50 = 0.0051 μM and A2780 cell‑based IC50 = 0.00049 μM [1]. This corresponds to a > 10,000‑fold improvement in enzymatic potency and a > 100,000‑fold improvement in cellular antiproliferative activity from the same stereochemical scaffold accessible via the target ethyl ester.

fragment-based drug discovery lead optimization NAMPT inhibitor potency

Ethyl Ester Hydrolysis Advantage Over Alternative Ester Prodrugs in Medicinal Chemistry Workflows

The ethyl ester of rel‑(1R,2R)‑2‑(pyridin‑3‑yl)cyclopropanecarboxylate can be hydrolyzed to the free carboxylic acid under mild basic conditions (e.g., 1 M LiOH, THF/H₂O, 25 °C, 2 h) without epimerization of the acid‑sensitive trans‑cyclopropane stereocenters [1]. By contrast, the corresponding methyl ester requires longer reaction times (> 6 h) for complete conversion, and the tert‑butyl ester necessitates strongly acidic conditions (TFA or HCl/dioxane) that risk pyridine protonation and cyclopropane ring opening . The predicted pKa of the conjugate acid (pyridinium) of 5.53 ensures that the pyridine nitrogen remains largely unprotonated at physiological pH, preserving hydrogen‑bond acceptor capacity.

ester hydrolysis synthetic intermediate protecting group strategy

Procurement‑Relevant Application Scenarios for rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate


NAMPT Inhibitor Fragment‑Based Lead Generation

Medicinal chemistry teams initiating fragment‑based drug discovery against NAMPT use the target ethyl ester as a starting material to generate the trans‑2‑(pyridin‑3‑yl)cyclopropanecarboxylic acid fragment. This fragment has a validated Kd of 51–78 μM and has been crystallographically characterized bound to the NAMPT active site (PDB 4LV9, 4LVD, 4LVF) [1]. The ester is hydrolyzed under mild conditions, and the resulting acid is coupled to diverse amine libraries to explore vectors for potency improvement, leveraging the established 10,000‑fold optimization trajectory [1].

Stereochemical Probe in Cyclopropane Conformational Analysis

The rigid trans‑cyclopropane scaffold with a pyridin‑3‑yl substituent serves as a conformational probe in structure‑activity relationship studies where the spatial orientation of the aromatic ring relative to the carboxylate is critical [2]. The rel‑(1R,2R) configuration fixes the dihedral angle between the cyclopropane ring and the pyridine plane, enabling unambiguous interpretation of SAR data when comparing trans vs. cis analogs (the cis isomer is commercially available as CAS 1201922‑23‑7 for direct comparative studies).

Building Block for CNS‑Targeted nAChR Modulators

The compound serves as a key intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) positive allosteric modulators being developed for cognitive impairment and depression [3]. The trans‑cyclopropane geometry constrains the pharmacophore into the bioactive conformation recognized by the α7 nAChR subtype, while the ethyl ester provides a traceless synthetic handle that can be removed or further derivatized after cyclopropane installation.

Comparative Reference Standard for Analytical Method Development

With well‑defined predicted physicochemical properties (bp 286.3 °C, density 1.160 g/cm³, pKa 5.53) , the target compound is suitable as a reference standard for HPLC, LC‑MS, and GC method development when analyzing reaction mixtures containing pyridyl‑cyclopropane intermediates. Its distinct retention time and mass spectrum allow simultaneous monitoring of cis‑isomer contamination, ensuring quality control in multi‑gram scale‑up campaigns.

Quote Request

Request a Quote for rel-(1R,2R)-Ethyl 2-(pyridin-3-yl)cyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.